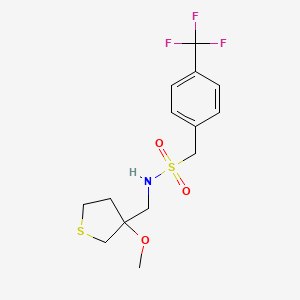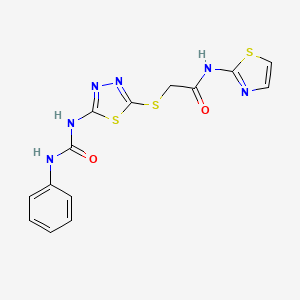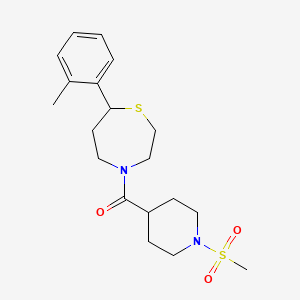![molecular formula C23H25N3O6 B2714196 Phenyl 4-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate CAS No. 1235082-48-0](/img/structure/B2714196.png)
Phenyl 4-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a phenyl group, a piperidine ring, an amide group, and a benzo[d][1,3]dioxol-5-ylmethyl group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the piperidine ring. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could influence its solubility in different solvents .Applications De Recherche Scientifique
Synthesis Techniques and Catalytic Applications
This compound is utilized in various synthesis techniques, demonstrating the broad applicability of palladium-catalyzed C-H functionalization. The research by Magano, Kiser, Shine, and Chen (2014) outlines its role in oxindole synthesis, leveraging Buchwald's and Hartwig's methodologies for constructing complex molecular structures, including serine palmitoyl transferase enzyme inhibitors (Magano et al., 2014).
Medicinal Chemistry Synthesis
In medicinal chemistry, the compound finds applications in the synthesis of new tetrahydrobenzo[b]thiophene and tetrahydrobenzothienopyrimidine derivatives, as detailed by Abdalha, El-Regal, El-Kassaby, and Ali (2011). Their work underlines the efficiency of microwave irradiation in promoting reactions for creating carboxamide and benzamide derivatives with potential biological activities (Abdalha et al., 2011).
Antibacterial Studies
The compound's derivatives have been studied for antibacterial properties, as in the work of Khalid, Aziz‐ur‐Rehman, Abbasi, Malik, Rasool, Nafeesa, Ahmad, and Afzal (2016). They synthesized N-substituted derivatives of a related oxadiazole structure, showing moderate to significant antibacterial activity, highlighting the potential for developing new antimicrobial agents (Khalid et al., 2016).
Bioactive Compound Synthesis
The versatility of this compound extends to the synthesis of bioactive compounds, such as human histamine H3 receptor antagonists, demonstrating its utility in developing novel pharmacological agents. Apodaca, Dvorak, Xiao, Barbier, Boggs, Wilson, Lovenberg, and Carruthers (2003) explored its use in creating potent H3 receptor antagonists, indicating its importance in drug discovery (Apodaca et al., 2003).
Mécanisme D'action
Target of Action
Compounds with similar structures have been shown to have antitumor activities against various cell lines .
Mode of Action
Similar compounds have been shown to induce apoptosis and cause both s-phase and g2/m-phase arrests in cell lines .
Biochemical Pathways
Similar compounds have been shown to inhibit the dcn1-ube2m protein-protein interaction and inhibit cullin neddylation .
Result of Action
Similar compounds have been shown to selectively reduce steady-state levels of neddylated cul1 and cul3 in a squamous cell carcinoma cell line .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
phenyl 4-[[[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O6/c27-21(22(28)25-14-17-6-7-19-20(12-17)31-15-30-19)24-13-16-8-10-26(11-9-16)23(29)32-18-4-2-1-3-5-18/h1-7,12,16H,8-11,13-15H2,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWJIFPLGHEKTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)C(=O)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Fluorophenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2714115.png)




![8-(4-chlorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2714121.png)

![N'-[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]methanesulfonohydrazide](/img/structure/B2714127.png)

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide](/img/structure/B2714130.png)
![(E)-2-(3-(2-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2714131.png)
![6-benzyl-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2714132.png)
![N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide](/img/structure/B2714133.png)
